cis-2-Aminomethyl-cyclohexylamine dihydrochloride

Description

Historical Context and Development

cis-2-Aminomethyl-cyclohexylamine dihydrochloride emerged as a compound of interest in the late 20th century, driven by advancements in asymmetric catalysis and chiral ligand design. Its development parallels the broader exploration of diaminocyclohexane derivatives, which gained prominence due to their structural rigidity and utility in stereoselective synthesis. Early synthetic routes relied on hydrogenation of aromatic precursors, but modern methods leverage stereocontrolled cyclization and resolution techniques, as exemplified by patents describing enantioselective processes for related cis-cyclohexylamine derivatives. The compound’s commercial availability through suppliers like Sigma-Aldrich (discontinued in 2025) reflects its niche role in specialized organic synthesis.

Classification and Nomenclature

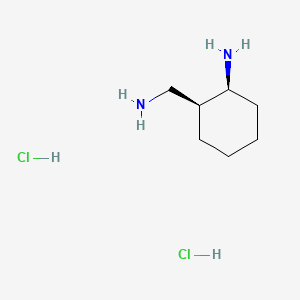

This compound belongs to the class of bicyclic amines with the IUPAC name (1S,2S)-2-(aminomethyl)cyclohexan-1-amine dihydrochloride . Its molecular formula is C₇H₁₈Cl₂N₂ , and it features a cyclohexane ring with two amine groups in a cis configuration at the 1 and 2 positions, stabilized as a dihydrochloride salt. Alternative designations include:

The “cis” prefix denotes the spatial arrangement of the aminomethyl and amine substituents on the same face of the cyclohexane ring, a critical feature influencing its reactivity and application.

Significance in Organic Chemistry

The compound’s significance stems from its dual amine functionality and chiral cis configuration, making it a versatile building block for:

- Ligand design : Conformationally locked cis-diaminocyclohexane scaffolds enable precise control in asymmetric catalysis, such as the Henry reaction.

- Pharmaceutical intermediates : Derivatives of cis-cyclohexylamines serve as precursors for hypoglycemics, bronchodilators, and mucolytics.

- Corrosion inhibition : Cyclohexylamine derivatives exhibit efficacy as additives in industrial fluids.

Its dihydrochloride form enhances stability and solubility, facilitating handling in aqueous reaction conditions.

Overview of Diaminocyclohexane Derivatives

Diaminocyclohexanes (DACH) exist as stereoisomeric mixtures, with cis-1,2-DACH being particularly valuable. Key derivatives include:

These derivatives highlight the structural adaptability of the cyclohexane backbone in tailoring physicochemical properties for targeted applications.

Properties

CAS No. |

1212366-42-1 |

|---|---|

Molecular Formula |

C7H18Cl2N2 |

Molecular Weight |

201.13 g/mol |

IUPAC Name |

2-(aminomethyl)cyclohexan-1-amine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h6-7H,1-5,8-9H2;2*1H |

InChI Key |

JMZYSMFVIDNXBL-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)CN)N.Cl.Cl |

Canonical SMILES |

C1CCC(C(C1)CN)N.Cl.Cl |

Synonyms |

cis-2-Aminomethyl-cyclohexylamine dihydrochloride |

Origin of Product |

United States |

Preparation Methods

Ketoreductase-Transaminase Sequential Catalysis

-

Step 1: Selective Ketone Reduction

-

Step 2: Amine Transaminase-Mediated Amination

Advantages :

Transition Metal-Catalyzed Hydrogenation

A Chinese patent (CN109824520B) details a scalable method for synthesizing cis-4-methylcyclohexylamine via rhodium-catalyzed hydrogenation, offering insights applicable to the target compound.

Boronic Acid Hydrogenation Pathway

-

Step 1: Selective Hydrogenation of Boronic Acid Derivatives

-

Step 2: Boronic Acid to Amine Conversion

Purification :

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters of enzymatic vs. catalytic hydrogenation approaches:

Industrial-Scale Considerations

The catalytic hydrogenation method demonstrates superior scalability, with the patent reporting a 28 mol-scale synthesis (6.4 kg product). Critical factors include:

Chemical Reactions Analysis

cis-2-Aminomethyl-cyclohexylamine dihydrochloride undergoes various chemical reactions, including:

Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of functional groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

cis-2-Aminomethyl-cyclohexylamine dihydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which cis-2-Aminomethyl-cyclohexylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

Key structural analogs differ in substituents and stereochemistry:

- cis-2-Aminomethyl-cyclohexanol hydrochloride (): Contains a hydroxyl (-OH) group instead of a secondary amine, altering reactivity. The cis-configuration is critical for chiral synthesis.

- cis-2-Aminocyclohexanol hydrochloride (): Lacks the aminomethyl group but shares the cis stereochemistry, influencing melting point and solubility.

- BD737 and BD738 (): Enantiomeric N-substituted cis-2-(1-pyrrolidinyl)cyclohexylamines with high sigma receptor affinity.

Table 1: Structural Comparison

| Compound | Substituents | Stereochemistry | Key Functional Groups |

|---|---|---|---|

| cis-2-Aminomethyl-cyclohexylamine diHCl | Aminomethyl, amine | cis | Two amines, cyclohexane |

| cis-2-Aminocyclohexanol hydrochloride | Hydroxyl, amine | cis | Amine, hydroxyl |

| BD737 | 3,4-dichlorophenyl, pyrrolidinyl | 1S,2R (-) | Amine, aromatic, pyrrolidine |

Physical and Chemical Properties

Melting points and solubility vary with substituents:

- cis-2-Aminocyclohexanol hydrochloride (): Melting point = 186–190°C, priced at JPY 85,600/g, indicating high purity or synthesis complexity.

- trans-2-Aminocyclohexanol hydrochloride (): Lower melting point (172–175°C), demonstrating cis-trans isomerism effects.

- cis-2-Aminomethyl-cyclohexanol hydrochloride (): Priced at $100/100 mg, reflecting its niche use in asymmetric synthesis.

Table 2: Physical Properties

| Compound | Melting Point (°C) | Solubility | Price (per 100 mg) |

|---|---|---|---|

| cis-2-Aminocyclohexanol hydrochloride | 186–190 | Water-soluble | ~JPY 85,600 |

| trans-2-Aminocyclohexanol hydrochloride | 172–175 | Water-soluble | Not reported |

| cis-2-Aminomethyl-cyclohexanol diHCl | Not reported | Water-soluble | $100 |

Biological Activity

Introduction

Cis-2-Aminomethyl-cyclohexylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It is a derivative of cyclohexylamine, which has been explored for various therapeutic applications, including its role as a building block in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amine groups in the compound allow for hydrogen bonding and electrostatic interactions with enzymes and receptors, which modulate their activity. This interaction is crucial for the compound's efficacy in biological systems.

Key Mechanisms Include:

- Enzyme Modulation : The compound can act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It may bind to various receptors, affecting signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that derivatives of cyclohexylamines exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit bacterial growth and biofilm formation, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that cyclohexylamine derivatives may possess neuroprotective effects. These compounds have been shown to modulate neuroinflammatory responses and may protect against neurodegenerative conditions by reducing oxidative stress .

Case Studies

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of various cyclohexylamine derivatives against common bacterial strains. Results indicated that this compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting enhanced efficacy .

- Anti-inflammatory Research : In a controlled experiment, this compound was tested on RAW 264.7 macrophage cells. The compound significantly reduced the production of inflammatory cytokines in a dose-dependent manner, indicating its potential use in inflammatory disease management .

- Neuroprotection Study : A recent study investigated the neuroprotective effects of cyclohexylamine derivatives in models of neuroinflammation. The results showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates under oxidative stress conditions .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What experimental strategies are recommended for synthesizing cis-2-Aminomethyl-cyclohexylamine dihydrochloride with high yield?

Synthesis typically involves reacting the free base form of the compound with hydrochloric acid under controlled conditions. Key steps include:

- Reagent stoichiometry : Use a 1:1 molar ratio of the free base to HCl to avoid over-acidification, which can lead to side reactions.

- Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) are preferred for solubility and reaction homogeneity .

- Temperature control : Maintain temperatures between 0–5°C during HCl addition to prevent thermal degradation .

Post-synthesis, vacuum filtration and recrystallization in ethanol/water mixtures enhance purity. Yield optimization requires iterative adjustments to solvent ratios and cooling rates.

Q. How can researchers confirm the structural identity of this compound?

Characterization involves a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : - and -NMR spectra should match reference data for the cyclohexane backbone and aminomethyl group. For example, the cis configuration shows distinct coupling constants (J = 8–12 Hz) between axial and equatorial protons .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to confirm purity (>98%) .

- Melting point analysis : The compound should exhibit a sharp melting point between 182–185°C, consistent with its hydrochloride salt form .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Light exposure : Protect from UV light using amber glass vials to avoid photolytic decomposition of the cyclohexylamine moiety .

- Humidity control : Desiccants (e.g., silica gel) must be used to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed in chiral synthesis?

Advanced methods include:

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase and 0.1% diethylamine to resolve enantiomers. Retention time differences >2 minutes indicate high enantiomeric excess (ee >99%) .

- Circular Dichroism (CD) : Compare the CD spectrum of the synthesized compound to a reference standard; distinct Cotton effects at 220–240 nm confirm stereochemical integrity .

- X-ray Crystallography : Resolve crystal structures to validate the cis configuration and hydrogen-bonding patterns in the hydrochloride salt .

Q. What computational modeling approaches are suitable for studying its interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., amine oxidases). Key parameters include a grid box size of 25 ų and Lamarckian genetic algorithms for conformational sampling .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict protonation states of the aminomethyl group under physiological pH (e.g., pKa ~8.5 for the ammonium ion) .

- Molecular Dynamics (MD) : Simulate solvation in water or lipid bilayers to assess membrane permeability, using AMBER force fields and 100-ns trajectories .

Q. How does the compound participate in catalytic asymmetric reactions?

In asymmetric catalysis, the cis-aminomethyl group acts as a chiral auxiliary:

- Coordination chemistry : The amine binds to transition metals (e.g., Ru or Pd), directing stereoselective hydrogenation or cross-coupling reactions. For example, in ketone reductions, enantioselectivity >90% ee is achievable via N–H···O hydrogen bonding with substrates .

- Mechanistic studies : Use kinetic isotope effects (KIE) and deuterium labeling to probe rate-determining steps in catalytic cycles .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response profiling : Perform EC50/IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Impurity analysis : Use LC-MS to detect trace byproducts (e.g., trans-isomers or degradation products) that may confound bioactivity results .

- Replicate studies : Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.